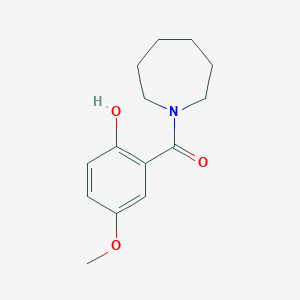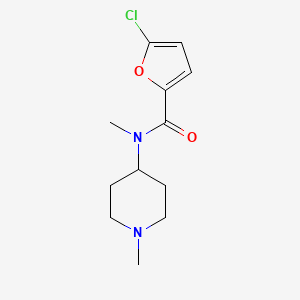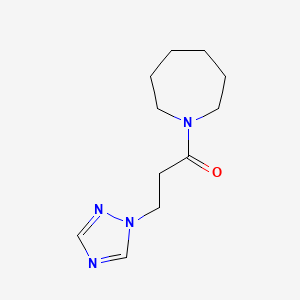![molecular formula C15H19N3O2 B7508330 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)
1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPAC and has been synthesized using different methods.
作用机制
The exact mechanism of action of 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one is not fully understood. However, it has been reported to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. It has also been reported to increase the release of dopamine and serotonin in certain brain regions.
Biochemical and Physiological Effects
This compound has been reported to produce various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in certain brain regions, which are associated with the regulation of mood, behavior, and cognition. It has also been reported to decrease the levels of stress hormones such as cortisol and corticosterone.
实验室实验的优点和局限性
One of the major advantages of using 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one in lab experiments is its ability to produce consistent and reproducible results. It has also been reported to have low toxicity and minimal side effects in animals. However, one of the limitations of using this compound is its high cost and limited availability.
未来方向
There are several future directions for the study of 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one. One direction is to study its potential applications in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Another direction is to study its potential applications in the field of synthetic biology, where it can be used as a tool to control gene expression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been studied for its potential applications in medicinal chemistry, neuroscience, and synthetic biology. Further studies are needed to fully understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods.
合成方法
The synthesis of 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one has been reported using different methods. One of the methods involves the reaction of 2-phenylpyrrolidine with acetic anhydride followed by the reaction of the resulting compound with imidazole. Another method involves the reaction of 2-phenylpyrrolidine with N-(2-bromoacetyl)imidazole in the presence of a base. Both methods have been reported to yield the desired compound with good purity and yield.
科学研究应用
1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one has been studied for its potential applications in different areas of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. It has also been studied for its potential to treat Parkinson's disease and schizophrenia.
属性
IUPAC Name |
1-[2-(2-phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14(18-10-8-16-15(18)20)11-17-9-4-7-13(17)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWDUFVSPOTILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)N2CCNC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)

![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)


![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)


![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)

